molecular formula C8H16O2 B14320613 4-Methoxyheptan-2-one CAS No. 108811-44-5

4-Methoxyheptan-2-one

Cat. No.: B14320613
CAS No.: 108811-44-5
M. Wt: 144.21 g/mol
InChI Key: ZLNRMTGJPXGCLV-UHFFFAOYSA-N
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Description

4-Methoxyheptan-2-one is an organic compound with the molecular formula C8H16O2. It is a ketone with a methoxy group attached to the fourth carbon of the heptane chain. This compound is known for its pleasant odor and is used in various industrial applications, including as a solvent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyheptan-2-one can be synthesized through several methods. One common method involves the alkylation of 4-methoxy-2-butanone with a suitable alkyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Methoxy-2-butanone and an alkyl halide (e.g., 1-bromoheptane).

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the 4-methoxy-2-butanone, generating an enolate ion. This enolate then undergoes nucleophilic substitution with the alkyl halide, forming this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-methoxy-2-heptanone. This process uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyheptan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-Methoxyheptanoic acid.

    Reduction: 4-Methoxyheptanol.

    Substitution: Various substituted heptanones depending on the nucleophile used.

Scientific Research Applications

4-Methoxyheptan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used as a solvent and in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Methoxyheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The methoxy group can also undergo nucleophilic substitution, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

4-Methoxyheptan-2-one can be compared with other similar compounds such as:

    4-Methylpentan-2-one:

    2-Heptanone: A simple ketone with a similar carbon chain length but without the methoxy group, used in flavorings and fragrances.

    4-Methoxy-2-butanone: A shorter chain ketone with a methoxy group, used in organic synthesis.

The presence of the methoxy group in this compound makes it unique, providing different reactivity and applications compared to its analogs.

Properties

CAS No.

108811-44-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-methoxyheptan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-8(10-3)6-7(2)9/h8H,4-6H2,1-3H3

InChI Key

ZLNRMTGJPXGCLV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)C)OC

Origin of Product

United States

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